

# Application Note: Chromatographic Separation of Piroxicam and Piroxicam-d4

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Compound of Interest		
Compound Name:	Piroxicam-d4	
Cat. No.:	B15609859	Get Quote

#### Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. In pharmacokinetic and bioequivalence studies, a deuterated internal standard, such as **Piroxicam-d4**, is commonly employed for accurate quantification of piroxicam in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed chromatographic conditions and a protocol for the effective separation of piroxicam from its deuterated analog, **Piroxicam-d4**. The primary analytical technique discussed is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, typically a mass spectrometer.

## **Data Presentation: Chromatographic Conditions**

The following table summarizes various chromatographic conditions reported for the analysis of piroxicam, which can be adapted for the simultaneous separation and quantification of piroxicam and **Piroxicam-d4**. Given their structural similarity, the primary distinction for quantification will be made by the mass spectrometer.



Parameter	Method 1	Method 2	Method 3	Method 4
Chromatography	HPLC	UFLC-MS/MS	LC-MS/MS	HPLC
Column	Shimadzu C18 (150 mm x 4.6 mm, 5 μm)[1]	Shim-pack XR- ODS (75 mm x 3.0 mm, 2.0 μm) [2]	Sunfire C18	LiChroCART® 60 RP-select B (205 x 4.6 mm, 5 μm)[3]
Mobile Phase	Acetonitrile: 0.3% Triethylamine (pH 3.0) (30:70 v/v)[1]	Acetonitrile: Water: Formic Acid (60:40:0.1 v/v/v)[2]	Methanol: 15 mM Ammonium Formate (pH 3.0) (60:40 v/v)[4]	0.1 M Phosphate Buffer (pH 3.2): Acetonitrile (70:30 v/v)[3]
Flow Rate	1.0 mL/min[1]	0.4 mL/min[2]	Not Specified	1.0 mL/min[3]
Injection Volume	10 μL[ <mark>1</mark> ]	Not Specified	Not Specified	70 μL[3]
Column Temp.	30 °C[1]	Not Specified	Not Specified	24 °C[3]
Detection	PDA at 248 nm[1]	Triple Quadrupole MS (MRM)[2]	Mass Spectrometer (MRM)[4]	UV at 330 nm[3]
Internal Standard	Not Specified	Not Specified	Isoxicam[4]	Naproxen[3]

## **Experimental Protocols**

This section details the methodologies for sample preparation and chromatographic analysis for the separation of piroxicam and **Piroxicam-d4**.

## Sample Preparation (from Human Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

#### Materials:

• Human plasma samples



- Piroxicam and Piroxicam-d4 reference standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

#### Procedure:

- Standard Stock Solution Preparation: Prepare individual stock solutions of piroxicam and Piroxicam-d4 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the piroxicam stock solution with 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard (Piroxicam-d4) at an appropriate concentration.
- Protein Precipitation:
  - $\circ$  Pipette 100  $\mu L$  of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
  - Add 25 μL of the Piroxicam-d4 internal standard working solution and vortex briefly.
  - Add 300 μL of cold acetonitrile to precipitate proteins.
  - Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.



 Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

## **Chromatographic Analysis (LC-MS/MS)**

The following conditions are a starting point and should be optimized for your specific system.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Autosampler
- · Column oven
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

#### **Chromatographic Conditions:**

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:
  - o 0-1 min: 10% B
  - 1-5 min: 10-90% B
  - o 5-6 min: 90% B
  - 6-6.1 min: 90-10% B
  - 6.1-8 min: 10% B
- Flow Rate: 0.4 mL/min



• Injection Volume: 5 μL

• Column Temperature: 40°C

Mass Spectrometer Settings (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

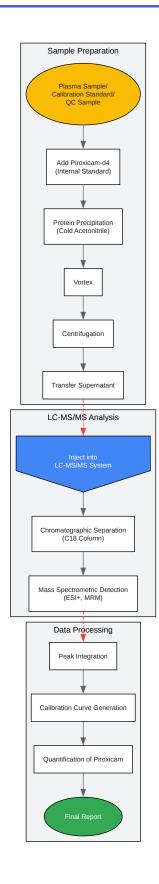
o Piroxicam: m/z 332.1 → 115.1

• **Piroxicam-d4**: m/z 336.1 → 115.1

 Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

## **Mandatory Visualization**





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Caption: Experimental workflow for the quantification of piroxicam using **Piroxicam-d4** as an internal standard.

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### References

- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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